molecular formula C10H11FN2O4 B2561416 4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate CAS No. 1609403-61-3

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate

Cat. No.: B2561416
CAS No.: 1609403-61-3
M. Wt: 242.206
InChI Key: IGIAJNSHNWILGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is a chemical compound with the molecular formula C10H7FN2O2·2H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the reaction of 4-amino-6-fluoroquinoline with carboxylic acid derivatives under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substituting agents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce various substituted quinoline compounds .

Scientific Research Applications

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
  • 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid

Uniqueness

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and fluoro groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIAJNSHNWILGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.